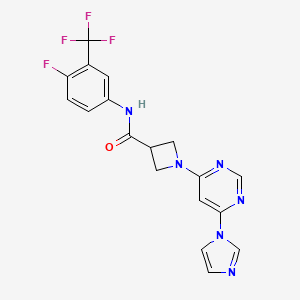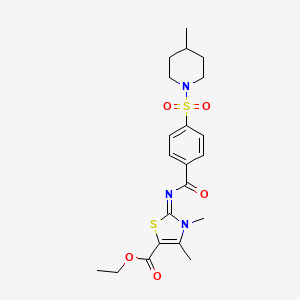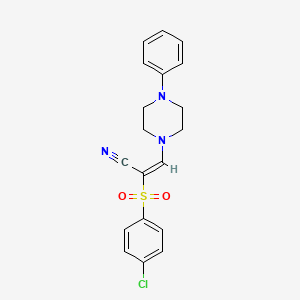
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H14F4N6O and its molecular weight is 406.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Bioactivation
- Research by Lindgren et al. (2013) on β-secretase inhibitors, which are structurally similar to the compound , revealed unique metabolic pathways. These pathways include N-oxidation of the pyrimidine ring and a ring contraction of the pyrimidine into an imidazole ring, providing insights into how similar compounds might be metabolized in the body (Lindgren et al., 2013).
Synthesis and Antitumor Activities
- Zhu (2015) discusses the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors. The intermediates in this synthesis, which include compounds structurally related to the queried chemical, showed promising antitumor activities against human gastric carcinoma cell lines (Zhu, 2015).
Structural Modifications for Drug Development
- Linton et al. (2011) explored modifications of imidazo[1,2-a]pyrimidine to reduce metabolism by aldehyde oxidase. This research is relevant as it offers strategies to modify structurally similar compounds to improve their stability and efficacy in drug development (Linton et al., 2011).
Development of Antimicrobial Agents
- Desai et al. (2014) synthesized hybrid molecules containing pyrimidine-based imidazole scaffolds, demonstrating significant antimicrobial activity. This suggests that compounds with similar structures may have potential as antimicrobial agents (Desai et al., 2014).
Anti-Inflammatory and Antitumor Potential
- The research by Kalsi et al. (1990) on synthesizing azetidinones with imidazole and pyrimidine structures showed promising anti-inflammatory and antitumor activities. This implies potential applications of related compounds in these areas (Kalsi et al., 1990).
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N6O/c19-14-2-1-12(5-13(14)18(20,21)22)26-17(29)11-7-28(8-11)16-6-15(24-9-25-16)27-4-3-23-10-27/h1-6,9-11H,7-8H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGRYYUFPALFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)
![2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)


![N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2492607.png)
![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)




![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)
